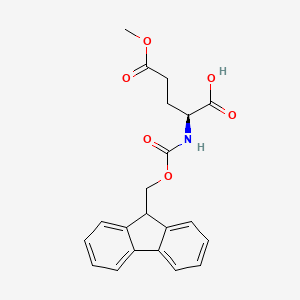

Fmoc-Glu(OMe)-OH

Descripción general

Descripción

Fmoc-Glu(OMe)-OH: , also known as (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group of glutamic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Glu(OMe)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like 1,3-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Coupling Reactions: DIC and HOBt in DMF.

Major Products Formed:

Deprotection: Glutamic acid derivative with a free amino group.

Ester Hydrolysis: Glutamic acid derivative with a free carboxylic acid group.

Coupling Reactions: Peptides with this compound incorporated into the sequence.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H21NO6

- Molecular Weight : 383.4 g/mol

- CAS Number : 145038-50-2

Fmoc-Glu(OMe)-OH features a fluorenylmethoxycarbonyl (Fmoc) protecting group that allows for selective reactions during peptide synthesis, enhancing its utility in complex organic syntheses.

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protective group for the amino functionality of glutamic acid, allowing for the sequential addition of amino acids to form peptides.

Case Study: Peptide Synthesis Efficiency

A study demonstrated that the incorporation of this compound in SPPS improved the yield and purity of synthesized peptides compared to traditional methods. The Fmoc protection allows for milder deprotection conditions, which is crucial for sensitive peptide sequences .

Drug Development

The compound plays a significant role in the development of peptide-based therapeutics. Its ability to form stable structures makes it suitable for creating bioactive peptides with enhanced pharmacological properties.

Example: Anticancer Peptides

Research has shown that peptides synthesized using this compound exhibit improved stability and efficacy against cancer cell lines. These peptides can be designed to target specific receptors on cancer cells, thereby increasing their therapeutic potential .

Bioconjugation

This compound is employed in bioconjugation processes where peptides are linked to other biomolecules, such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Linking peptides to antibodies for targeted therapy | Cancer immunotherapy |

| Diagnostic Tools | Conjugating peptides with fluorescent markers | Imaging techniques in biomedical research |

Supramolecular Chemistry

Recent studies have explored the use of this compound in forming supramolecular gels. These gels have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.

Case Study: Hydrogel Formation

In a study involving the co-assembly of this compound with other amino acids, researchers successfully created hydrogels that exhibited self-healing properties and could encapsulate therapeutic agents for controlled release .

Structural Studies

The compound is also utilized in structural biology to study protein interactions and conformations. By incorporating this compound into model peptides, researchers can analyze how modifications affect protein folding and stability.

Example: Protein Interaction Studies

Studies utilizing this compound have provided insights into enzyme-substrate interactions by allowing researchers to modify specific residues within peptide sequences without disrupting overall structure .

Mecanismo De Acción

The mechanism of action of Fmoc-Glu(OMe)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Molecular Targets and Pathways: this compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can target various proteins, enzymes, and receptors in biological systems, depending on their sequence and structure.

Comparación Con Compuestos Similares

Fmoc-Glu-OH: Similar to Fmoc-Glu(OMe)-OH but without the methyl ester group.

Fmoc-Asp(OMe)-OH: An aspartic acid derivative with a similar protecting group and ester functionality.

Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with a tert-butyl ester group instead of a methyl ester.

Uniqueness: this compound is unique due to its combination of the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection of the amino and carboxyl groups, respectively, making it a versatile building block in peptide synthesis.

Actividad Biológica

Fmoc-Glu(OMe)-OH, a derivative of glutamic acid, is increasingly recognized for its biological activities and potential applications in various fields, including medicine and materials science. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 375.39 g/mol. The structure includes:

- Fmoc Group : Provides protection to the amino group, facilitating selective reactions.

- Methyl Ester : Enhances lipophilicity and bioavailability compared to the free acid form.

Targeting Bacteria

This compound exhibits significant antibacterial activity , primarily targeting bacterial cell wall synthesis and DNA replication processes. This mechanism suggests that the compound may interfere with essential bacterial functions, leading to cell death or inhibition of growth.

Biochemical Pathways

The compound's interaction with biological systems is mediated through several pathways:

- Cellular Effects : It has been shown to promote wound healing by influencing cellular behaviors such as proliferation and migration.

- Molecular Interactions : this compound may bind to various biomolecules, potentially altering enzyme activity or gene expression patterns.

Antimicrobial Properties

Research indicates that this compound can enhance antimicrobial activity when used in formulations with other compounds. Its ability to form stable complexes with metal ions may also contribute to its effectiveness against various pathogens .

Neurotransmitter Role

As a derivative of glutamic acid, this compound is linked to neurotransmitter activity in the central nervous system. Glutamic acid plays a vital role in cognitive functions such as learning and memory. The methyl ester form may influence its interaction with glutamate receptors, potentially enhancing cognitive effects .

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively utilized in SPPS as a building block for synthesizing peptides and proteins. The protective Fmoc group allows for selective coupling reactions while preventing undesired side reactions .

Drug Development

The compound's unique properties make it suitable for developing peptide-based drugs targeting specific proteins or receptors. Its potential applications span various therapeutic areas, including oncology and infectious diseases.

Biomaterials

In materials science, this compound is explored for creating biocompatible hydrogels suitable for drug delivery systems. These hydrogels can be engineered to respond to environmental stimuli, enhancing their functionality in biomedical applications .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in different applications:

- Wound Healing : A study demonstrated that peptides synthesized using this compound significantly improved wound healing processes in vitro by promoting fibroblast migration and proliferation.

- Antibacterial Formulations : Research indicated that formulations containing this compound exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to controls without the compound .

- Neuroprotective Effects : Investigations into the neuroprotective properties of glutamic acid derivatives suggest that this compound may offer benefits in neurodegenerative disease models by modulating excitatory neurotransmission.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAWEYRMHHQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166507 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-50-2 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.